molecular formula C11H10N2O3 B030123 Vasicinolone CAS No. 84847-50-7

Vasicinolone

Cat. No.: B030123
CAS No.: 84847-50-7
M. Wt: 218.21 g/mol
InChI Key: MKNHUAILAQZBTQ-VIFPVBQESA-N
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Description

Vasicinolone is a natural compound primarily found in the plant Adhatoda vasica, commonly known as Malabar nut. This compound is a white crystalline solid with a distinctive aromatic odor. This compound is known for its various pharmacological activities, particularly in the treatment of respiratory ailments such as cough, asthma, and bronchitis .

Mechanism of Action

Vasicinolone, also known as (3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, is a natural alkaloid primarily present in the leaves of the plant Adhatoda vasica . This compound has been the subject of extensive research due to its diverse pharmacological actions .

Target of Action

Related compounds such as vasicine and vasicinone have been found to exhibit bronchodilatory activity . This suggests that this compound may also target similar receptors or enzymes involved in bronchodilation.

Mode of Action

It is known that vasicinone, a related compound, shows bronchodilatory activity both in vitro and in vivo

Biochemical Pathways

It is known that vasicine, a related compound, is involved in pathways leading to bronchodilation

Pharmacokinetics

A study on vasicine, a related compound, has shown that it undergoes metabolic processes such as monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation . These processes could potentially affect the bioavailability of this compound.

Result of Action

It is known that vasicinone, a related compound, exhibits bronchodilatory activity

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the yield of vasicine, a related compound, depends upon the time of collection of the leaves due to environmental conditions . This suggests that the action, efficacy, and stability of this compound might also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vasicinolone can be synthesized through the oxidation of vasicinol, another alkaloid found in Adhatoda vasica . The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. These methods include in vitro-based techniques such as direct and indirect regeneration (callus-mediated) and cell suspension culture, which are enhanced with elicitors to boost the accumulation of secondary metabolites like this compound .

Chemical Reactions Analysis

Types of Reactions: Vasicinolone undergoes various chemical reactions, including:

    Oxidation: Conversion of vasicinol to this compound.

    Reduction: Potential reduction back to vasicinol under specific conditions.

    Substitution: Possible substitution reactions involving the quinazoline nucleus.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, chloroform.

Major Products:

    Oxidation: this compound.

    Reduction: Vasicinol.

Scientific Research Applications

Vasicinolone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific oxidation state and its distinct pharmacological profile. While vasicine and vasicinone are well-known for their bronchodilatory effects, this compound’s combination of bronchodilatory and anti-inflammatory properties makes it particularly valuable in treating respiratory ailments.

Properties

IUPAC Name

(3S)-3,7-dihydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-6-1-2-8-7(5-6)11(16)13-4-3-9(15)10(13)12-8/h1-2,5,9,14-15H,3-4H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNHUAILAQZBTQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NC3=C(C2=O)C=C(C=C3)O)[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30233900
Record name Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84847-50-7
Record name Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084847507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo(2,1-b)quinazolin-9(1H)-one, 2,3-dihydro-3,7-dihydroxy-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30233900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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